2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 1-benzothiophenes . It is an aromatic heterocyclic compound containing the Benzo [b]thiophene ring system .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C13H9NOS . Its molecular weight is 227.28200 and its exact mass is 227.04000 .Chemical Reactions Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H9NOS, a molecular weight of 227.28200, an exact mass of 227.04000, a PSA of 61.36000, and a LogP of 3.66890 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as our compound of interest, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Properties
Some compounds similar to our compound of interest have been found to possess promising antimicrobial potential . This suggests that our compound could be used in the development of new antimicrobial drugs.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . This suggests that our compound could have potential applications in this field.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that our compound could be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that our compound could be used in the development of new OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the development of new OLEDs.
Photophysical Applications
The photophysical results for compounds similar to our compound of interest reveal that the planarities of the aryl groups appended to the o-carborane decisively affect the efficiency of radiative decay based on ICT involving the o-carborane . This suggests that our compound could have potential applications in photophysical research.
Mechanism of Action
Target of Action
It’s known that this compound has been examined for its inhibitory potential against various bacteria and fungi .
Mode of Action
It’s known that the compound exhibits major absorption bands assigned to π–π* transitions involving its moieties, as well as weak intramolecular charge-transfer (ict) transitions .
Biochemical Pathways
The compound’s photophysical properties suggest that it may affect pathways involving intramolecular charge-transfer (ict) transitions .
Result of Action
The compound’s action results in major absorption bands and weak intramolecular charge-transfer (ICT) transitions . It also shows inhibitory potential against various bacteria and fungi . .
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXFVXUFPBMCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692613 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-21-6 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.